7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-2,4-dioxo-5-phenyl-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(20)18-13(10)21-11(8)16/h1-5,9H,16H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKKZHOOOURIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot three-component reaction involving aromatic benzaldehydes, malononitrile, and barbituric acid. This reaction is typically catalyzed by a SnO2/SiO2 nanocomposite and carried out in ethanol at room temperature. The SnO2/SiO2 nanocomposite is synthesized using the sol-gel method.
Industrial Production Methods: For industrial-scale production, the reaction conditions may be optimized to increase yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent quality and efficiency. The choice of catalyst and solvent may also be adjusted based on cost and availability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of substituted pyrano[2,3-d]pyrimidines.
Scientific Research Applications
Antitumor Activity
Research has shown that compounds similar to 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile exhibit promising antitumor properties. For instance, derivatives of this compound have been evaluated for their inhibitory effects on cancer cell lines such as MCF-7 and HCT116. These studies indicate that the compound can modulate pathways involved in cell proliferation and apoptosis through interactions with specific molecular targets like poly(ADP-ribose) polymerases (PARP) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial potential. Research indicates that it possesses activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
-
Antitumor Efficacy Against Breast Cancer
A study published in ACS Omega demonstrated that derivatives of the compound showed significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways . -
Inhibition of Inflammatory Mediators
Research conducted on the anti-inflammatory effects of the compound revealed that it effectively reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in vitro. This suggests a potential therapeutic role in managing chronic inflammatory conditions . -
Antimicrobial Studies
A comprehensive evaluation of the antimicrobial properties indicated that the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Target/Mechanism |
|---|---|---|
| Antitumor | Induces apoptosis | PARP inhibition |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of TNF-alpha and IL-6 |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell membranes |
Mechanism of Action
The mechanism by which 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Variations in the aryl group at position 5 and substituents on the pyrimidine ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Thiophen-2-yl substitution : Enhances PARP-1 binding via interactions with Ser904 and Gly863 .
- Halogenated aryl groups (Cl, Br) : Improve bioactivity (e.g., SIRT1 inhibition) and thermal stability .
- Methyl groups on N1/N3 : Increase solubility but reduce melting points compared to unsubstituted analogs .
Key Observations :
Biological Activity
7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The aim of this article is to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.25 g/mol. The structure includes a pyrano[2,3-d]pyrimidine core with various functional groups that contribute to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate various biological processes by binding to enzymes or receptors. The precise mechanism can vary based on the specific derivatives and applications being studied.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance:
- Case Study : One study reported that certain derivatives showed cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values indicated potent activity comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research Findings : In vitro studies indicate that it may inhibit inflammatory cytokine production and modulate pathways involved in inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored:
- Study Results : Various derivatives have shown activity against bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparison with other pyrano[2,3-d]pyrimidine derivatives highlights the unique properties of this compound:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrano[2,3-d]pyrimidine Derivatives | Antitumor | Similar core structure but varying substituents |
| 2-Amino-3-cyano Pyridines | Antimicrobial | Different ring structure but similar reactivity patterns |
| Thiazole Compounds | Anticonvulsant | Different core but shares some biological targets |
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) under reflux conditions. For example, a one-step condensation of barbituric acid with arylideneacetophenones in glacial acetic acid using phosphorous pentoxide as a catalyst yields pyranopyrimidine derivatives in moderate to high yields (75–95%) . Solvent selection is critical: methanol, acetonitrile, and 1,4-dioxane have been screened for similar compounds, with methanol often providing higher yields due to its polarity and ability to stabilize intermediates . Key parameters include stoichiometric ratios (e.g., 1:1:1.1 for benzaldehyde, 3-hydroxyindole, and malononitrile), reaction time (6–8 hours), and temperature (reflux at 80–100°C) .
Q. How can spectroscopic methods characterize the structural integrity of this compound?
- Methodological Answer : 1H NMR is the primary tool for confirming the structure. For example, the compound’s 1H NMR spectrum shows distinct signals: δ 3.08–3.39 ppm (methyl groups), δ 4.32–4.38 ppm (CH bridge proton), and δ 6.69–7.39 ppm (aromatic protons and NH2) . IR spectroscopy identifies functional groups, such as C≡N stretches at ~2200 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹. 13C NMR corroborates the carbon skeleton, with signals for nitrile carbons (~115 ppm) and carbonyl carbons (~160 ppm) . Cross-referencing with literature data (e.g., melting points: 219–232°C) ensures purity .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved across different studies?
- Methodological Answer : Discrepancies in yields (e.g., 62–95% for similar pyranopyrimidines) often arise from subtle variations in reaction parameters . To address this:
- Reproduce experiments with strict control of variables (solvent purity, catalyst batch, heating uniformity).
- Optimize workup protocols : For example, crystallizing the product from ethanol-DMF mixtures improves recovery compared to ethanol alone .
- Analyze side reactions : Byproducts like 5,6-dihydro-indolo derivatives () may form under prolonged reflux, reducing yields. Monitoring reaction progress via TLC or HPLC can pinpoint optimal stopping points .
Q. What is the mechanistic role of solvent polarity in the synthesis of this compound?
- Methodological Answer : Solvent polarity directly affects reaction kinetics and intermediate stabilization. For example:
Q. How can computational methods improve the design of synthetic routes for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searching can predict feasible pathways and transition states. For example, ICReDD’s approach integrates computational screening of solvent-catalyst combinations with experimental validation, reducing trial-and-error . Key steps include:
- Transition state analysis : Identifying energy barriers for cyclization steps.
- Solvent modeling : COSMO-RS simulations to predict solvent effects on reaction thermodynamics.
- Machine learning : Training models on existing reaction data (e.g., yields, conditions) to recommend optimal parameters .
Data Contradiction Analysis
Q. Why do NMR spectra of the same compound vary between studies?
- Methodological Answer : Variations in δ values (e.g., NH2 protons at δ 6.69 vs. δ 7.15–7.39) can arise from:
- Deuterated solvent differences : DMSO-d6 vs. CDCl3 alters hydrogen bonding and shifts.
- Conformational dynamics : Rotamers or tautomers (e.g., keto-enol equilibria) may produce split signals.
- Impurity interference : Trace solvents or byproducts (e.g., unreacted malononitrile) can obscure peaks. Standardizing NMR acquisition parameters (temperature, concentration) and using 2D techniques (HSQC, COSY) resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
